molecular formula C12H13BrO3 B13533609 1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid

1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid

Cat. No.: B13533609
M. Wt: 285.13 g/mol
InChI Key: FVNUPINHGJZCMC-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid is a cyclopropane-containing carboxylic acid derivative featuring a benzyl group substituted with bromine (position 2) and methoxy (position 5) moieties. Cyclopropane rings are known for their strain-induced reactivity, making such compounds valuable in medicinal chemistry and agrochemical research .

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

1-[(2-bromo-5-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H13BrO3/c1-16-9-2-3-10(13)8(6-9)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15)

InChI Key

FVNUPINHGJZCMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC2(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-5-methoxybenzyl bromide, which can be obtained by bromination of 5-methoxybenzyl alcohol.

    Cyclopropanation: The next step involves the cyclopropanation of the benzyl bromide derivative. This can be achieved using a cyclopropane carboxylic acid derivative in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azide, thiol, or ether derivatives.

    Oxidation: Formation of hydroxyl or carboxylic acid derivatives.

    Reduction: Formation of alcohol or aldehyde derivatives.

Scientific Research Applications

1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic interactions, respectively, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Isomerism: Positional Variations

a. 1-(5-Bromo-2-methoxyphenyl)cyclopropanecarboxylic Acid (CAS: 1260799-75-4)

  • Key Differences : The bromine and methoxy groups are swapped (bromo at position 5, methoxy at 2 vs. bromo at 2, methoxy at 5 in the target compound).
  • Impact: Positional isomerism alters electronic distribution.
  • Synthetic Relevance : Both isomers likely require regioselective Suzuki-Miyaura coupling for aryl halide introduction, but the substitution pattern demands precise control over reaction conditions .

b. 1-(3-Methoxyphenyl)cyclopropane-1-carboxylate Derivatives

  • Example : 1,3-dioxoisoindolin-2-yl 1-(3-methoxyphenyl)cyclopropane-1-carboxylate (1c) .
  • Key Differences : Methoxy at position 3 vs. 5 in the target compound.
  • Impact : The para-methoxy group in the target compound may improve resonance stabilization, whereas meta-substitution in 1c could reduce planarity, affecting π-π stacking interactions in biological systems .

Heterocyclic Analogs

a. 1-(6-Bromo-3-pyridinyl)cyclopropanecarboxylic Acid (CAS: 1060811-41-7)

  • Key Differences : Pyridine ring replaces benzene, introducing a nitrogen atom.
  • Impact : The nitrogen enhances polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the purely aromatic target compound. This could influence bioavailability and metabolic stability .

b. (1S,2S)-rel-2-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic Acid

  • Key Differences : Thiophene replaces benzene, with bromine on the heterocycle.
  • Impact : Thiophene’s electron-rich nature increases aromatic stabilization, while sulfur’s polarizability may enhance interactions with hydrophobic enzyme domains .

Functional Group Variations

a. trans-2-Cyanocyclopropanecarboxylic Acid (CAS: 39891-82-2)

  • Key Differences: Cyano group replaces the benzyl moiety.
  • Impact: The electron-withdrawing cyano group increases acidity (pKa ~1.5 vs. ~4.5 for the target compound), affecting ionization state and membrane permeability .

b. 2-[1-(Trifluoromethyl)cyclopropyl] Acetic Acid (CAS: 871476-77-6)

  • Key Differences : Trifluoromethyl group introduces strong electronegativity and lipophilicity.
  • Impact : The CF₃ group enhances metabolic resistance and logP (predicted ~2.8 vs. ~3.2 for the target compound), influencing pharmacokinetics .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Substituents Key Properties Applications
Target Compound ~259–260 2-Bromo, 5-methoxybenzyl Moderate logP (~3.2), halogen bonding Enzyme inhibition, intermediates
1-(5-Bromo-2-methoxyphenyl) isomer ~259–260 5-Bromo, 2-methoxybenzyl Altered steric effects Antimicrobial research
1-(6-Bromo-3-pyridinyl) analog ~257 Pyridine ring, bromine Higher polarity, solubility Drug discovery
trans-2-Cyanocyclopropanecarboxylic Acid 111.1 Cyano group High acidity, reactivity Peptide mimetics

Biological Activity

1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11BrO2C_{11}H_{11}BrO_{2}. The structure features a cyclopropane ring attached to a carboxylic acid group and a brominated methoxyphenyl group, which may influence its biological activity.

Structural Information

PropertyValue
Molecular FormulaC₁₁H₁₁BrO₂
SMILESCC1=CC(=C(C=C1)Br)C2(CC2)C(=O)O
InChIInChI=1S/C11H11BrO2/c1-7-2-3-9(12)8(6-7)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)

The biological activity of this compound may be attributed to its interaction with specific molecular targets. Research indicates that cyclopropane derivatives can act as inhibitors of ethylene biosynthesis in plants, which is crucial for regulating fruit ripening and senescence. The compound may inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), a key player in ethylene production.

Inhibition Studies

In silico studies have shown that derivatives of cyclopropane carboxylic acids exhibit significant binding affinities to the ACO enzyme. For example, molecular docking analyses revealed that certain structural analogs demonstrated higher binding constants compared to commercially used inhibitors like pyrazinoic acid.

Ethylene Biosynthesis Inhibition

A study focused on various cyclopropane carboxylic acids indicated that this compound could potentially inhibit ethylene production in plants. This inhibition could lead to delayed fruit ripening and extended shelf life for agricultural products.

Table: Molecular Docking Results

CompoundΔG (kcal/mol)Binding Constant (Kb M⁻¹)
(E)-2-phenyl-cyclopropane-1-carboxylic acid-6.55.9385 × 10⁴
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid-6.44.94 × 10⁴
This compoundTBDTBD

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